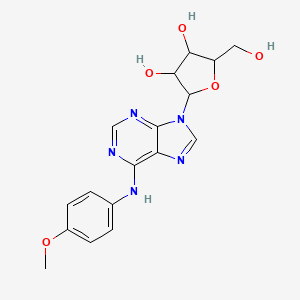
N-(4-Methoxyphenyl)-9-pentofuranosyl-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine,n-(4-methoxyphenyl)- is a chemical compound with the molecular formula C11H13N5O4 It is a derivative of adenosine, where the amino group is substituted with a 4-methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine,n-(4-methoxyphenyl)- can be achieved through a multi-step process. One common method involves the reaction of adenosine with 4-methoxyphenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of Adenosine,n-(4-methoxyphenyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and purification systems such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Adenosine,n-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major product depends on the nucleophile used but can include various substituted phenyl derivatives.
科学研究应用
Adenosine,n-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Adenosine,n-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. It is known to bind to adenosine receptors, influencing various physiological processes. The compound can modulate the activity of enzymes and signaling molecules, leading to effects such as reduced inflammation and oxidative stress.
相似化合物的比较
Similar Compounds
Adenosine: The parent compound, which has a similar structure but lacks the 4-methoxyphenyl group.
N-(4-methoxyphenyl)caffeamide: Another derivative with similar functional groups but different biological activity.
Uniqueness
Adenosine,n-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with adenosine receptors and modulate specific pathways makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
29204-77-1 |
|---|---|
分子式 |
C17H19N5O5 |
分子量 |
373.4 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-5-[6-(4-methoxyanilino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O5/c1-26-10-4-2-9(3-5-10)21-15-12-16(19-7-18-15)22(8-20-12)17-14(25)13(24)11(6-23)27-17/h2-5,7-8,11,13-14,17,23-25H,6H2,1H3,(H,18,19,21) |
InChI 键 |
DHSVZMSVSTXYCS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



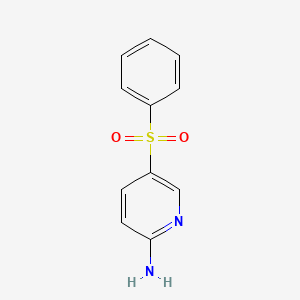

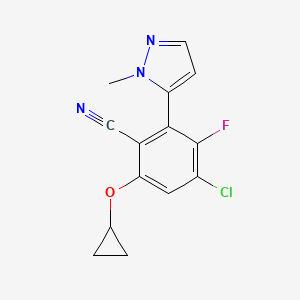

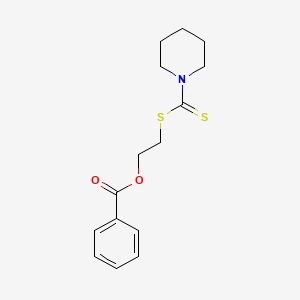
![2-[(2-Methoxy-2-phenylethyl)amino]ethanol](/img/structure/B14008193.png)
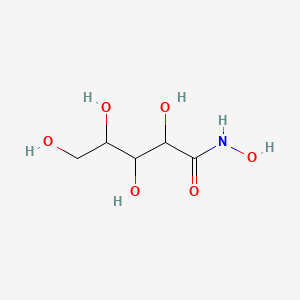
![3-[[4-[[2-Sulfanylidene-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3-yl]methyl]piperazin-1-yl]methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B14008206.png)
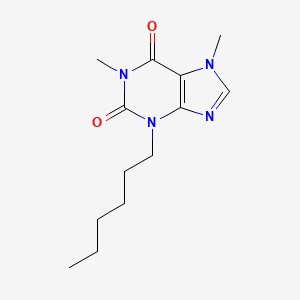
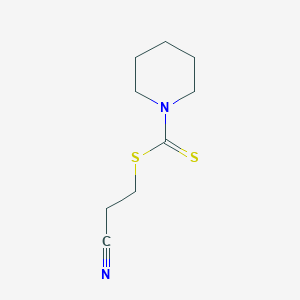
![5-Chloro-2-[(chloromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14008215.png)

![8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14008227.png)
